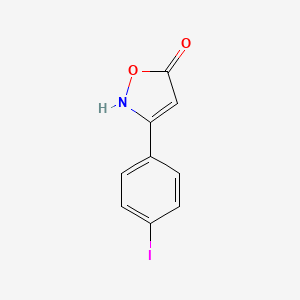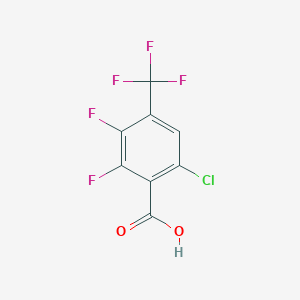
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Hydroxy-6-(1-pipéridinylsulfonyl)quinoléine est un composé organique de formule moléculaire C14H16N2O3S. Il s'agit d'un dérivé de la quinoléine, un composé organique aromatique hétérocyclique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Hydroxy-6-(1-pipéridinylsulfonyl)quinoléine implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence avec la quinoléine et la pipéridine comme principaux matériaux de départ.
Sulfonylation : La quinoléine est d'abord sulfonylée à l'aide d'un chlorure de sulfonyle, tel que le chlorure de p-toluènesulfonyle, en présence d'une base comme la pyridine. Cette étape introduit le groupe sulfonyle sur le cycle quinoléique.
Hydroxylation : La quinoléine sulfonylée est ensuite hydroxylée à l'aide d'un agent hydroxylant tel que l'hydroxyde de sodium ou l'hydroxyde de potassium pour introduire le groupe hydroxyle en position 2 du cycle quinoléique.
Pipéridinylation : Enfin, la quinoléine sulfonylée hydroxylée est mise à réagir avec la pipéridine sous reflux pour introduire le groupe pipéridinyle en position 6.
Méthodes de production industrielle
La production industrielle de la 2-Hydroxy-6-(1-pipéridinylsulfonyl)quinoléine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Traitement par lots ou continu : Selon l'échelle, les réactions peuvent être effectuées dans des réacteurs par lots ou des réacteurs à écoulement continu.
Purification : Le produit brut est purifié à l'aide de techniques telles que la recristallisation, la chromatographie sur colonne ou la distillation afin d'obtenir le composé pur.
Contrôle de la qualité : Le produit final est soumis à un contrôle de qualité rigoureux pour garantir sa pureté et sa constance.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Hydroxy-6-(1-pipéridinylsulfonyl)quinoléine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé de la quinone.
Réduction : Le composé peut être réduit pour former un dérivé de la dihydroquinoléine.
Substitution : Les groupes sulfonyle et pipéridinyle peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution nécessitent souvent des catalyseurs tels que le palladium sur carbone ou l'iodure de cuivre(I).
Principaux produits
Oxydation : Dérivés de la quinone.
Réduction : Dérivés de la dihydroquinoléine.
Substitution : Divers dérivés de la quinoléine substitués en fonction des substituants introduits.
4. Applications de la recherche scientifique
La 2-Hydroxy-6-(1-pipéridinylsulfonyl)quinoléine a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est étudiée pour son potentiel en tant qu'agent antimicrobien, antiviral et anticancéreux.
Synthèse organique : Elle sert d'intermédiaire dans la synthèse de molécules organiques plus complexes.
Science des matériaux : Le composé est étudié pour son utilisation potentielle dans le développement de nouveaux matériaux aux propriétés uniques.
5. Mécanisme d'action
Le mécanisme d'action de la 2-Hydroxy-6-(1-pipéridinylsulfonyl)quinoléine implique :
Cibles moléculaires : Le composé cible des enzymes ou des récepteurs spécifiques dans les systèmes biologiques.
Voies impliquées : Il interfère avec les voies métaboliques des micro-organismes ou des cellules cancéreuses, conduisant à leur inhibition ou à leur mort.
Applications De Recherche Scientifique
2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-(1-piperidinylsulfonyl)quinoline involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It interferes with the metabolic pathways of microorganisms or cancer cells, leading to their inhibition or death.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Hydroxyquinoléine : Manque les groupes sulfonyle et pipéridinyle.
6-Sulfonylquinoléine : Manque les groupes hydroxyle et pipéridinyle.
6-(1-Pipéridinyl)quinoléine : Manque les groupes hydroxyle et sulfonyle.
Unicité
La 2-Hydroxy-6-(1-pipéridinylsulfonyl)quinoléine est unique en raison de la présence à la fois du groupe hydroxyle et du groupe pipéridinylsulfonyle, qui confèrent des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C14H16N2O3S |
|---|---|
Poids moléculaire |
292.36 g/mol |
Nom IUPAC |
6-piperidin-1-ylsulfonyl-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16N2O3S/c17-14-7-4-11-10-12(5-6-13(11)15-14)20(18,19)16-8-2-1-3-9-16/h4-7,10H,1-3,8-9H2,(H,15,17) |
Clé InChI |
CRGXDDWMQYFJQX-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(4-Bromophenyl)-2-[(2S,4S)-4-methyl-2-pyrrolidinyl]-1H-imidazole](/img/structure/B11925798.png)






![6,6-Difluoro-2-azabicyclo[3.1.0]hexane](/img/structure/B11925857.png)


